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molecular formula C7H5BrN2 B044724 2-(6-Bromopyridin-2-yl)acetonitrile CAS No. 112575-11-8

2-(6-Bromopyridin-2-yl)acetonitrile

Cat. No. B044724
M. Wt: 197.03 g/mol
InChI Key: WUYNZPVTHRDYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

n-Butyllithium (6.48 ml, 10.4 mmol) was added to a cooled (0° C.) solution of diisopropylamine (1.48 ml, 10.4 mmol) in THF (10 mL). The reaction was maintained at 0° C. for 30 minutes, at which time it was cooled to −78° C. and a solution of (6-bromopyridin-2-yl)acetonitrile (Example 235, Step 1) (930 mg, 4.71 mmol) in THF (10 mL) was added dropwise. The reaction was then maintained at −78° C. for 1 hour and then methyl iodide (0.65 ml, 10.4 mmol) was added. The reaction was allowed warm to room temperature slowly overnight. The mixture was then diluted with water and ethyl acetate and the layers were separated. The organic layer was then dried over sodium sulfate, filtered and concentrated to yield the title compound.
Quantity
6.48 mL
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
930 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.65 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6]([NH:9]C(C)C)(C)C.[Br:13][C:14]1[N:19]=[C:18](CC#N)[CH:17]=[CH:16][CH:15]=1.[CH3:23]I.C(O[CH2:29][CH3:30])(=O)C>C1COCC1.O>[Br:13][C:14]1[N:19]=[C:18]([C:29]([CH3:30])([CH3:23])[C:6]#[N:9])[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
6.48 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.48 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
930 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)CC#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.65 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then maintained at −78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was allowed warm to room temperature slowly overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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